molecular formula C8H11NS2 B3008231 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine CAS No. 933696-87-8

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine

Cat. No.: B3008231
CAS No.: 933696-87-8
M. Wt: 185.3
InChI Key: QRLUPBTZWSNDJP-UHFFFAOYSA-N
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Description

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine typically involves cyclization reactions. One common method includes the reaction of 2-halo derivatives with sulfur-containing reagents under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar compounds to 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine include other heterocyclic compounds containing sulfur and nitrogen atoms, such as thioxopyrimidines and thiophenes. What sets this compound apart is its unique ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLUPBTZWSNDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1SC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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